molecular formula C17H16N4O5S B15018132 N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B15018132
M. Wt: 388.4 g/mol
InChI Key: DRKXOVHCJSSBIF-GIJQJNRQSA-N
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Description

N’-[(E)-(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with 2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of both nitro and sulfanyl groups, which contribute to its distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for scientific research.

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H16N4O5S/c1-12-2-3-14(8-16(12)21(25)26)9-18-19-17(22)11-27-10-13-4-6-15(7-5-13)20(23)24/h2-9H,10-11H2,1H3,(H,19,22)/b18-9+

InChI Key

DRKXOVHCJSSBIF-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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